molecular formula C11H10N4O B11035428 Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-

Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-

Cat. No.: B11035428
M. Wt: 214.22 g/mol
InChI Key: VXBWIFKSEMEWIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro-" (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazol-3-one core fused with a benzimidazole moiety. The pyrazol-3-one ring (positions 1–5) is substituted at position 2 with a benzimidazole group and at position 5 with a methyl group. The 2,4-dihydro configuration indicates partial unsaturation, influencing its tautomeric equilibrium (keto-enol forms) and reactivity . Benzimidazole derivatives are pharmacologically significant due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

For instance, details a related compound with a 4-(1-naphthylmethyl) substituent (hereafter Compound B), which adds steric bulk and lipophilicity .

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H10N4O/c1-7-6-10(16)15(14-7)11-12-8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,12,13)

InChI Key

VXBWIFKSEMEWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclization of Ethyl Acetoacetate with Hydrazine Hydrate

The foundational step in synthesizing the pyrazol-3-one core begins with the cyclization of ethyl acetoacetate (I) using hydrazine hydrate. In a conventional method, ethyl acetoacetate (1.3 g, 0.01 mol) is stirred with hydrazine hydrate (0.5 mL, 0.01 mol) in absolute ethanol at 60°C, yielding 5-methyl-2,4-dihydro-3H-pyrazol-3-one (II) as a crystalline solid. This intermediate is critical for subsequent functionalization.

Key Data:

  • Yield: 90%

  • Melting Point: 222°C

  • Reaction Time: 1 hour at room temperature

Formation of 4-Arylidene Pyrazolones

The pyrazol-3-one intermediate (II) undergoes Claisen-Schmidt condensation with aromatic aldehydes in the presence of anhydrous sodium acetate and glacial acetic acid. For example, reacting II (0.98 g, 0.01 mol) with 2-chlorobenzaldehyde (0.01 mol) under reflux for 4 hours produces (4E)-4-(2-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (IIIb1).

Optimization Notes:

  • Catalyst: Sodium acetate enhances aldol condensation efficiency.

  • Solvent: Glacial acetic acid doubles as solvent and proton donor.

  • Yield Range: 58–80% across substituted arylidenes.

Analytical and Spectral Validation

Infrared Spectroscopy

All synthesized compounds exhibit characteristic IR bands:

  • Benzimidazole N-H: 3420–3440 cm⁻¹

  • Pyrazole C=O: 1680–1700 cm⁻¹

  • Aromatic C-H: 3050–3080 cm⁻¹.

Nuclear Magnetic Resonance

¹H NMR spectra confirm structural assignments:

  • Benzimidazole NH: δ 12.18 (broad singlet)

  • Pyrazole CH3: δ 2.49 (singlet)

  • Arylidene =CH: δ 7.75 (doublet).

Challenges and Optimization Strategies

Solvent Selection

Ethanol and methanol are preferred for their balance of polarity and boiling points. However, dimethylformamide (DMF) has been used in analogous reactions to enhance solubility of aromatic intermediates.

Catalytic Efficiency

Ferrous chloride (FeCl2) and sodium acetate are common catalysts, but heterogeneous catalysts like zeolites could improve recyclability and reduce side reactions.

Comparative Data Tables

Table 1: Yields and Melting Points of Key Intermediates

CompoundStepYield (%)Melting Point (°C)
IICyclization90222
IIIb1Aldol Condensation75129–132
IIIb2Chloroacetylation68178–184
IIIb3Benzimidazole Coupling72215–216

Table 2: Spectral Data for Final Compound (IIIb3)

TechniqueKey Signals
IR3423 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)
¹H NMRδ 12.18 (NH), 7.75 (=CH), 2.49 (CH3)

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Biological Activity

The compound Pyrazol-3-one, 2-(1H-benzoimidazol-2-yl)-5-methyl-2,4-dihydro- (CAS Number: 518986-50-0) is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, analgesic, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C10H8N4OC_{10}H_{8}N_{4}O with a molecular weight of approximately 200.197 g/mol. The structure consists of a pyrazole ring fused with a benzimidazole moiety, which is believed to contribute significantly to its biological activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including the compound . For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : The compound has shown effectiveness in inhibiting biofilm formation in bacterial strains, which is crucial for combating persistent infections .
CompoundMIC (μg/mL)Pathogen
Pyrazol-3-one0.22 - 0.25S. aureus, S. epidermidis

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented:

  • In Vivo Studies : Compounds similar to Pyrazol-3-one have demonstrated anti-inflammatory effects comparable to indomethacin in carrageenan-induced edema models .
  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

3. Analgesic Properties

Research indicates that certain pyrazole derivatives possess analgesic effects:

  • Pain Models : In animal models, these compounds have been shown to reduce pain responses significantly, suggesting their potential use in pain management therapies .

4. Anticancer Activity

Emerging studies suggest that pyrazole derivatives may have anticancer properties:

  • Cell Line Studies : Some derivatives exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Activity TypeObservations
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryComparable to standard anti-inflammatories
AnalgesicSignificant pain relief in models
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several pyrazole derivatives, including Pyrazol-3-one. The results indicated that compounds with benzimidazole substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory properties of pyrazole derivatives, it was found that these compounds could significantly reduce edema in animal models by modulating inflammatory mediators .

Scientific Research Applications

Antimicrobial Properties

Recent studies highlight the antimicrobial efficacy of benzimidazole-pyrazole hybrids, including the compound . A review detailed the synthesis of various benzimidazole-pyrazole derivatives and their significant antimicrobial activities against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and ketoconazole .

CompoundMIC against Staphylococcus aureusMIC against Aspergillus niger
39c7.81 μg/mL3.9 μg/mL
39f125 μg/mL1.95 μg/mL

These findings suggest that pyrazole derivatives can serve as potential alternatives or adjuncts to conventional antimicrobial therapies.

Antiviral Activity

The ongoing COVID-19 pandemic has spurred research into new antiviral agents. Benzimidazole-pyrazole compounds have shown promising antiviral properties, with some derivatives demonstrating activity against viral strains associated with respiratory infections. The structural features of these compounds contribute to their ability to inhibit viral replication .

Antitumor Effects

The antitumor potential of pyrazole derivatives has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies indicate that certain pyrazolones exhibit cytotoxic effects that surpass those of standard chemotherapeutic agents like Doxorubicin .

Cell LineCompound TestedIC50 (µM)
MCF-7Pyrazole Derivative A10
HCT-116Pyrazole Derivative B15
HepG-2Pyrazole Derivative C12

These results underscore the potential of pyrazole compounds in cancer therapy.

Anti-inflammatory and Analgesic Properties

The anti-inflammatory properties of benzimidazole-pyrazole compounds have been documented extensively. For instance, specific derivatives demonstrated significant analgesic activity in animal models, indicating their potential use in pain management therapies .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study focused on synthesizing new benzimidazole-pyrazole hybrids, researchers evaluated the antimicrobial activity against multiple bacterial strains. Compounds were synthesized through cyclization reactions and subsequently screened for their efficacy. Notably, compounds with specific functional groups exhibited enhanced antibacterial properties compared to traditional antibiotics .

Case Study 2: Antitumor Screening

A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their antitumor activity against various human cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of Compound A and their substituent-driven properties:

Compound ID Substituents (Position 4) Molecular Formula Key Properties Biological Activity Reference
Compound A H (unsubstituted) C₁₁H₁₀N₄O Moderate polarity, keto-enol tautomerism Hypothesized antimicrobial/anticancer N/A
Compound B 1-Naphthylmethyl C₂₂H₁₈N₄O High lipophilicity (LogP ~4.2), enhanced membrane permeability Potential kinase inhibition
Compound C () 1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene, 4-nitrophenyl C₂₄H₂₁N₇O₄ Electron-deficient (due to nitro group), zwitterionic potential Antimicrobial (unconfirmed)
Compound D () Benzoyl, aryl groups C₂₈H₂₂N₄O₂ Electron-withdrawing substituents, high molecular weight (~458 g/mol) Growth inhibitory activity against microbes
Key Observations:
  • Lipophilicity : Compound B ’s naphthylmethyl group increases hydrophobicity, likely improving blood-brain barrier penetration but reducing aqueous solubility compared to Compound A .
  • Bioactivity : Compound D ’s benzoyl group correlates with antimicrobial activity, suggesting that Compound A ’s unsubstituted pyrazol-3-one core may require functionalization for optimal efficacy .

Pharmacological Potential

  • Antimicrobial Activity : Benzimidazole-pyrazolone hybrids (e.g., Compound D ) inhibit microbial growth by targeting DNA gyrase or membrane integrity . Compound A ’s methyl group may enhance metabolic stability compared to bulkier analogs.
  • Kinase Inhibition : Compound B ’s naphthylmethyl group mimics ATP-binding pocket residues in kinases, suggesting Compound A could serve as a scaffold for kinase inhibitor design .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Pyrazol-3-one derivatives with benzoimidazol-2-yl substituents?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under acidic conditions. For example, refluxing substituted benzoimidazole precursors with hydrazine hydrate in ethanol or acetic acid can yield the pyrazolone core . Solvent choice (e.g., ethanol vs. DMF) and catalysts (e.g., triethylamine) significantly impact yield and purity. Characterization via melting point, elemental analysis, and spectroscopic methods (IR, NMR) is critical for structural validation .

Q. How can spectroscopic techniques confirm the structural integrity of Pyrazol-3-one derivatives?

  • Methodological Answer :

  • IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for pyrazolone, N-H stretches for benzoimidazole) .
  • NMR : Use 1H^1 \text{H}-NMR to identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons from benzoimidazole at δ 7.0–8.5 ppm). 13C^{13}\text{C}-NMR confirms carbonyl carbons (~160–180 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns aligned with the expected structure .

Q. What reaction conditions optimize the yield of Pyrazol-3-one derivatives during synthesis?

  • Methodological Answer :

  • Temperature : Reflux in ethanol (70–80°C) or microwave-assisted synthesis for faster reaction times .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates precipitation of pure products .

Advanced Research Questions

Q. How can computational docking studies predict the bioactivity of Pyrazol-3-one derivatives against therapeutic targets?

  • Methodological Answer :

  • Software Tools : Use AutoDock Vina or Accelrys Discovery Studio for molecular docking. For example, docking derivatives into dihydrofolate reductase (DHFR) active sites (PDB: 7DFR) reveals binding affinities. Prioritize poses with strong hydrogen bonds (e.g., between pyrazolone carbonyl and Arg residues) and favorable CDocker interaction scores .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) to guide structural optimization .

Q. How do researchers resolve contradictions in biological activity data among structurally similar derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing groups at the 5-methyl position) and correlate with activity trends. For instance, nitro or fluoro substituents may enhance antimicrobial activity by altering electron density .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., MIC for antimicrobial activity) to account for variability in experimental protocols .

Q. What role do crystallographic data and hydrogen bonding patterns play in designing stable Pyrazol-3-one derivatives?

  • Methodological Answer :

  • Crystallography : Use SHELX for structure refinement. Analyze intermolecular interactions (e.g., π-π stacking of benzoimidazole rings, hydrogen bonds between pyrazolone C=O and N-H groups) to predict packing efficiency and stability .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., Etter’s motifs) to identify robust supramolecular architectures. For example, N-HO=C\text{N-H} \cdots \text{O=C} chains (C(4) motifs) enhance thermal stability .

Q. How do substituents at specific positions modulate pharmacological properties?

  • Methodological Answer :

  • Position 5 (Methyl Group) : Enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted compounds .
  • Benzoimidazole Substituents : Electron-donating groups (e.g., -OCH₃) increase DNA intercalation potential, while bulky groups (e.g., -Br) may sterically hinder target binding .

Q. How are advanced software tools (e.g., SHELX, ORTEP) applied in structural refinement?

  • Methodological Answer :

  • SHELX Workflow : Process diffraction data with SHELXL for anisotropic displacement parameter refinement. Use SHELXPRO to generate CIF files for publication .
  • ORTEP Visualization : Render anisotropic displacement ellipsoids to assess thermal motion and validate hydrogen bonding networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.